3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
The compound “3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a novel compound that has been synthesized and tested for its inhibitory effects . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is a functional group with the formula -CF3 . It also includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Scientific Research Applications
Synthesis Approaches
The compound 3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine falls within the broader category of triazolopyrimidine derivatives. Research indicates a variety of synthesis methods for compounds in this category. For instance, an efficient synthesis route involves the use of thiamine hydrochloride (VB1) as a promoter in a water medium, highlighting an environmentally friendly approach (Liu et al., 2012). Additionally, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation signifies a novel strategy in this domain, marked by short reaction times and high yields (Zheng et al., 2014).
Chemical Interactions and Derivatives
The intricate chemical behavior of triazolopyrimidine derivatives is evident in their interactions with various reagents. For instance, the treatment of specific derivatives with chloroacetic acid and aromatic aldehyde derivatives leads to the formation of benzo[6,7]cyclohepta[1,2‐d]thiazolo[3,2‐a]pyrimidin‐3‐ones, showcasing a range of possible chemical transformations (Farghaly et al., 2012). The creation of fused heterocycles incorporating a trifluoromethyl moiety through microwave-assisted synthesis further underscores the compound's versatility and potential for producing a variety of chemically interesting and potentially useful derivatives (Shaaban, 2008).
Structural and Electronic Aspects
The structural and electronic features of related compounds are a focal point of study, as evidenced by research on tetrahydrobenzothienopyrimidine derivatives. These studies delve into the aromaticity of fused heterocyclic rings and the impact of substituents and polycyclic structures on the compounds' properties, highlighting the intricate electronic interplay within these molecules (Gajda et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNLOWYMSLEEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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